![molecular formula C24H20N2O8S B4934469 ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B4934469.png)
ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate
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Overview
Description
Ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 is a derivative of curcumin, a natural compound found in turmeric that has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. However, curcumin has poor bioavailability, which limits its clinical use. EF24 was developed to overcome this limitation and improve curcumin's therapeutic potential.
Mechanism of Action
Ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate exerts its therapeutic effects through multiple mechanisms of action. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to activate the Nrf2 pathway, which is responsible for regulating cellular antioxidant and detoxification responses. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to inhibit the Akt and mTOR pathways, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to have various biochemical and physiological effects in animal models and cell cultures. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to increase the levels of cellular antioxidants, such as glutathione and superoxide dismutase, which protect cells from oxidative stress. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has also been shown to reduce the levels of reactive oxygen species, which can cause cellular damage. Additionally, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which can cause tissue damage and inflammation.
Advantages and Limitations for Lab Experiments
Ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has several advantages for lab experiments. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate is a synthetic compound that can be easily synthesized in high purity, which allows for consistent and reproducible results. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate also has high stability, which allows for long-term storage and use in experiments. However, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has some limitations for lab experiments. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has poor solubility in water, which can limit its use in aqueous solutions. Additionally, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate can be toxic at high concentrations, which requires careful dosing and handling.
Future Directions
Ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has several potential future directions for research and development. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has shown promise in preclinical studies for the treatment of various diseases, and further research is needed to determine its clinical efficacy and safety. Additionally, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate can be modified to improve its bioavailability and specificity for different targets. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate can also be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy and reduce their side effects. Overall, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has significant potential for the development of novel therapies for various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
Ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of curcumin with chlorosulfonyl isocyanate, followed by the addition of ethyl alcohol and sodium hydroxide. The resulting compound is then purified through column chromatography to obtain ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate in high purity.
Scientific Research Applications
Ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
In inflammation research, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to suppress the production of inflammatory cytokines and reduce inflammation in various animal models. In neurological disorder research, ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
ethyl 3-hydroxy-3-(3-nitrophenyl)-2-[(9-oxofluoren-2-yl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O8S/c1-2-34-24(29)21(22(27)14-6-5-7-15(12-14)26(30)31)25-35(32,33)16-10-11-18-17-8-3-4-9-19(17)23(28)20(18)13-16/h3-13,21-22,25,27H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMPPQXHUUXCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])O)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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